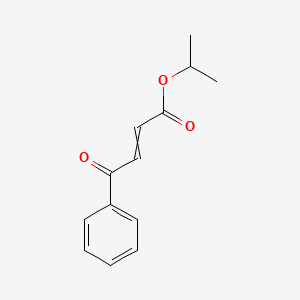

Propan-2-yl 4-oxo-4-phenylbut-2-enoate

Description

Properties

CAS No. |

89781-41-9 |

|---|---|

Molecular Formula |

C13H14O3 |

Molecular Weight |

218.25 g/mol |

IUPAC Name |

propan-2-yl 4-oxo-4-phenylbut-2-enoate |

InChI |

InChI=1S/C13H14O3/c1-10(2)16-13(15)9-8-12(14)11-6-4-3-5-7-11/h3-10H,1-2H3 |

InChI Key |

RWNXINRAGFOTRP-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC(=O)C=CC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Chemistry

Propan-2-yl 4-oxo-4-phenylbut-2-enoate serves as a crucial intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for developing new compounds in medicinal chemistry and materials science.

Synthetic Routes

The compound can be synthesized through several methods, including:

- Benzoylation of Methyl Acrylate : This involves reacting methyl acrylate with benzoyl chloride under mild conditions using catalysts like zerovalent nickel.

- Michael Addition Reactions : It can also be produced via Michael addition reactions involving appropriate nucleophiles and electrophiles .

Antibacterial Properties

Research indicates that propan-2-yl 4-oxo-4-phenylbut-2-enoate exhibits significant antibacterial activity. Specifically, it has been shown to inhibit MenB, an enzyme involved in bacterial menaquinone biosynthesis. Studies revealed that this compound has a low minimum inhibitory concentration against both drug-sensitive and resistant strains of Staphylococcus aureus, making it a potential candidate for developing new antibacterial agents .

Mechanism of Action

The mechanism by which propan-2-yl 4-oxo-4-phenylbut-2-enoate exerts its antibacterial effects involves forming adducts with coenzyme A, disrupting bacterial metabolic pathways. This specificity enhances its potential as a selective antibacterial agent .

Industrial Applications

Polymer Production

In industrial settings, propan-2-yl 4-oxo-4-phenylbut-2-enoate is utilized in the production of polymers and coatings with specific properties. Its acrylate moiety can undergo polymerization, leading to materials with enhanced durability and functionality .

Case Study 1: Antibacterial Efficacy

A study conducted on the antibacterial properties of propan-2-yl 4-oxo-4-phenylbut-2-enoate demonstrated its effectiveness against various strains of bacteria. The compound was tested against multiple isolates of Staphylococcus aureus, showing promising results with minimum inhibitory concentrations significantly lower than those of traditional antibiotics. This highlights its potential role in addressing antibiotic resistance.

Case Study 2: Polymer Synthesis

Another research effort focused on the use of propan-2-yl 4-oxo-4-phenylbut-2-enoate in synthesizing novel polymeric materials. The study revealed that polymers derived from this compound exhibited improved mechanical properties and thermal stability compared to conventional polymers, suggesting its utility in advanced material applications .

Comparison with Similar Compounds

Reactivity in Friedel-Crafts Alkylations

The methyl ester derivative (C₁₁H₁₀O₃) is well-documented in enantioselective Friedel-Crafts reactions, where its smaller ester group minimizes steric hindrance, enabling higher reaction rates . In contrast, the bulkier propan-2-yl ester may reduce reaction rates but improve stereoselectivity due to increased steric demand.

Solubility and Physical Properties

Methyl and ethyl esters exhibit higher solubility in polar aprotic solvents (e.g., acetonitrile) compared to the isopropyl variant, which is more lipophilic. This property influences their utility in different reaction media.

Comparison with Non-Ester Analogues

(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic Acid

Replacing the ester with a carboxylic acid group (as in C₁₁H₁₁NO₃) introduces hydrogen-bonding capability, increasing solubility in aqueous systems. However, the electron-withdrawing nature of the carboxylic acid reduces electrophilicity at the β-carbon, diminishing reactivity in conjugate addition reactions compared to esters .

Phosphonamidoate Derivatives

Compounds like Propan-2-yl N-(2-hydroxyethyl)-N,P-dimethylphosphonamidoate (C₇H₁₈NO₃P) differ significantly in backbone structure, incorporating phosphorus and amino groups. These are specialized in organophosphate chemistry and lack the conjugated enone system critical for electrophilic reactivity .

Computational Insights

Such analyses would clarify how ester substituents tune electrophilicity .

Preparation Methods

Carbodiimide-Mediated Coupling

In a representative procedure, 4-oxo-4-phenylbut-2-enoic acid (1.78 g, 10 mmol) reacts with isopropyl alcohol in dichloromethane using dicyclohexylcarbodiimide (DCC, 2.2 g, 11 mmol) and 4-dimethylaminopyridine (DMAP, 122 mg, 1 mmol) as catalysts. The reaction proceeds at 0°C for 10 minutes, followed by warming to room temperature overnight. After filtration and chromatography, the ester is obtained in 75% yield. This method avoids racemization and is ideal for acid-sensitive substrates.

Fischer Esterification

Alternatively, the acid undergoes Fischer esterification with excess isopropyl alcohol under sulfuric acid catalysis (5 mol%) at reflux for 12 hours. While this method is cost-effective, the yield (65–70%) is lower due to equilibrium limitations. Dehydrating agents like molecular sieves can improve conversion by removing water.

Transesterification of Ethyl 4-Oxo-4-phenylbut-2-enoate

Ethyl 4-oxo-4-phenylbut-2-enoate (PubChem CID 569885) serves as a precursor for isopropyl ester synthesis via base- or acid-catalyzed transesterification.

Base-Catalyzed Transesterification

In a patented protocol, ethyl ester (5 mmol) reacts with isopropyl alcohol (50 mmol) in tetrahydrofuran (THF) using sodium methoxide (0.5 eq) at 60°C for 6 hours. The product is isolated in 82% yield after distillation, with >99% (E)-stereoselectivity preserved.

Acid-Catalyzed Transesterification

Using p-toluenesulfonic acid (10 mol%) in refluxing toluene, the ethyl ester converts to the isopropyl analog in 78% yield. This method is preferable for large-scale production due to shorter reaction times (3–4 hours).

Wittig Olefination Strategy

The Wittig reaction constructs the α,β-unsaturated ketone backbone prior to esterification.

Phosphorane Synthesis

A benzoyl-substituted phosphorane is generated by reacting 2-bromoacetophenone with triphenylphosphine in toluene at 80°C. The resulting phosphonium salt is treated with sodium carbonate to form the ylide.

Olefination and Esterification

The ylide reacts with methyl 4-oxobut-2-enoate in dichloromethane, yielding methyl 4-oxo-4-phenylbut-2-enoate. Transesterification with isopropyl alcohol under acidic conditions then affords the target compound in 68% overall yield.

Grignard Addition and Subsequent Esterification

This two-step approach builds the 4-phenyl-4-oxo moiety via nucleophilic addition.

Grignard Reaction

Phenylmagnesium bromide (1.2 eq) adds to ethyl 4-oxobut-2-enoate in THF at −78°C, forming ethyl 4-hydroxy-4-phenylbut-2-enoate. Dehydration with acetic anhydride yields the α,β-unsaturated ketone.

Ester Interconversion

The ethyl ester undergoes transesterification with isopropyl alcohol as described in Section 2, achieving a 74% combined yield.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Catalyst | Solvent | Yield (%) | Key Advantage |

|---|---|---|---|---|---|

| Direct Esterification | 4-Oxo-4-phenylbut-2-enoic acid | DCC/DMAP | DCM | 75 | High purity, minimal side reactions |

| Transesterification | Ethyl ester | NaOMe | THF | 82 | Scalable, retains stereochemistry |

| Wittig Olefination | 2-Bromoacetophenone | PPh₃, Na₂CO₃ | Toluene | 68 | Flexible backbone construction |

| Grignard Addition | Ethyl 4-oxobut-2-enoate | PhenylMgBr | THF | 74 | Atom-economic phenyl introduction |

Q & A

Q. What are the established synthetic routes for Propan-2-yl 4-oxo-4-phenylbut-2-enoate, and how do reaction conditions influence yield?

Methodological Answer: The compound can be synthesized via esterification of 4-oxo-4-phenylbut-2-enoic acid with propan-2-ol under acid catalysis (e.g., H₂SO₄) or via Claisen condensation of phenylacetone derivatives. Key factors affecting yield include:

- Catalyst choice : Acidic resins may reduce side reactions compared to H₂SO₄ .

- Temperature : Optimal yields (~75%) are achieved at 80–100°C, avoiding thermal decomposition .

- Solvent : Anhydrous conditions (e.g., toluene) improve esterification efficiency .

| Synthetic Route | Catalyst | Yield (%) | Conditions |

|---|---|---|---|

| Esterification | H₂SO₄ | 68 | 80°C, 12h |

| Claisen Cond. | NaOMe | 72 | Reflux, THF |

Q. Which spectroscopic techniques are prioritized for characterizing Propan-2-yl 4-oxo-4-phenylbut-2-enoate?

Methodological Answer:

Q. How should researchers design a stability study for this compound under varying pH conditions?

Methodological Answer:

Q. What chromatographic methods are suitable for purity analysis?

Methodological Answer:

Q. How can crystallography resolve ambiguities in the compound’s molecular geometry?

Methodological Answer: Single-crystal X-ray diffraction (SHELXL ) confirms bond lengths and angles. Key steps:

- Crystallization : Use slow evaporation from ethanol.

- Data Collection : Mo-Kα radiation (λ = 0.71073 Å), 100K temperature.

- Refinement : SHELXL-2018 for disorder modeling .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the compound’s reactivity in nucleophilic additions?

Methodological Answer:

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to identify electrophilic sites (e.g., α,β-unsaturated carbonyl) .

- Frontier Molecular Orbitals : HOMO-LUMO gaps predict regioselectivity with amines/thiols .

| Parameter | Value (eV) |

|---|---|

| HOMO | -6.32 |

| LUMO | -2.15 |

| Δ (HOMO-LUMO) | 4.17 |

Q. What strategies resolve contradictions between experimental NMR shifts and computational predictions?

Methodological Answer:

Q. How can the compound’s biological activity be systematically explored using molecular docking?

Methodological Answer:

Q. What experimental design optimizes enantioselective synthesis of related derivatives?

Methodological Answer:

Q. How do solvent effects influence the compound’s photostability in UV light?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.